4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a hydroxyphenyl group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide typically involves the reaction of 4-chlorophenol with methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chlorothiophenol
- 4-Chlorodiphenyl ether
Uniqueness
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Properties
CAS No. |
332146-89-1 |
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Molecular Formula |
C21H17ClN2O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-9-5-15(6-10-18)14-27-19-11-7-16(8-12-19)21(26)24-23-13-17-3-1-2-4-20(17)25/h1-13,25H,14H2,(H,24,26)/b23-13+ |
InChI Key |
PLXWRPGZHHMJSS-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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